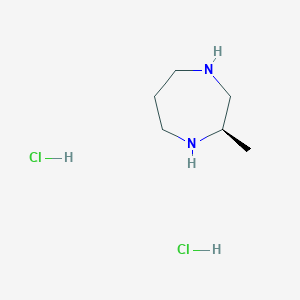

(2R)-2-Methyl-1,4-diazepane;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Methyl-1,4-diazepane;dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

- The compound's structure, including its conformational behavior in various chemical reactions and interactions, is a key area of study. For example, research on methyl esters of similar compounds has shown that they exhibit interesting conformational features due to their seven-membered diazepane rings, which adopt boat conformations. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Toze et al., 2011).

Mechanistic and Stereochemical Studies

- Investigations into the mechanisms and stereochemistry of reactions involving diazepane derivatives are another significant area of research. Understanding these mechanisms, particularly in the formation of specific derivatives, is crucial for synthetic chemistry and pharmaceutical applications. For instance, studies on the formation of β-lactam derivatives of benzodiazepines provide insights into the stereochemical outcomes of these reactions (Hong‐zhong Wang et al., 2001).

Synthesis of Derivatives and Complexes

- The synthesis of various diazepane derivatives and their complexes is an important area of research. This includes the creation of novel compounds for potential pharmacological use or as intermediates in more complex chemical syntheses. Research into efficient synthesis methods for these compounds, such as hexahydro-1,4-diazepine derivatives, is significant for both academic and industrial chemistry (Harada et al., 1998).

Application in Drug Synthesis

- Diazepane derivatives play a role in the synthesis of various drugs. For instance, the synthesis of specific diazepane-based compounds as intermediates in the production of Rho–kinase inhibitors demonstrates their applicability in the pharmaceutical industry (Gomi et al., 2012).

Complex Formation and Interaction Studies

- Studies on the complex formation and interaction of diazepane derivatives with metals and other chemicals are significant. These studies help in understanding the binding properties and potential applications of these compounds in various fields, including catalysis and materials science (Mayilmurugan et al., 2008).

Mechanism of Action

Target of Action

The primary target of (2R)-2-Methyl-1,4-diazepane;dihydrochloride is the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . It plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

The compound interacts with its target, the IL-2R, by binding to it and initiating a series of intracellular signaling events . This interaction results in the activation of the Jak1/Jak3/STAT5, PI3K, and MAPK pathways . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .

Biochemical Pathways

The affected biochemical pathways include the Jak1/Jak3/STAT5, PI3K, and MAPK pathways . These pathways play a crucial role in the modulation and functioning of the immune system . They help maintain the balance between the activation and suppression of the immune response to pathogens .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on patient-related factors as well as the drug’s chemical properties . These factors can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, thereby affecting its bioavailability .

Result of Action

The result of the compound’s action is the modulation of the immune system. By binding to the IL-2R and initiating intracellular signaling events, the compound regulates the activities of white blood cells responsible for immunity . This contributes to the body’s natural response to infection and its ability to differentiate between foreign (“non-self”) and “self” entities .

Action Environment

The action environment of this compound is the immune system, specifically the cells that express the IL-2R . Environmental factors that could influence the compound’s action, efficacy, and stability include the overall health status of the individual, the presence of other medications, and individual genetic factors .

Properties

IUPAC Name |

(2R)-2-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWSMXUIGFSDJY-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)

![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2499536.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)

![[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2499548.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)